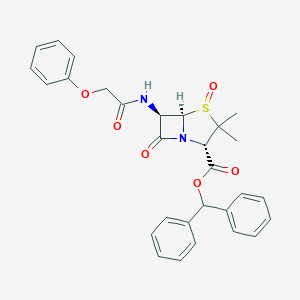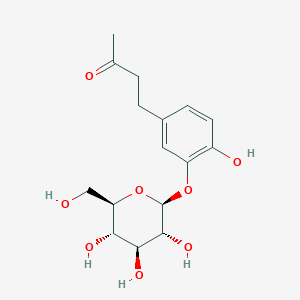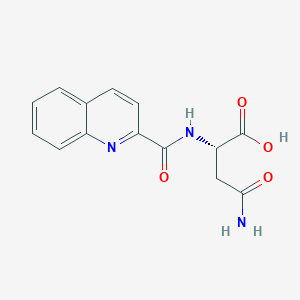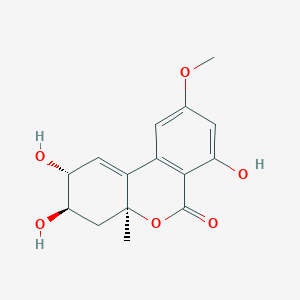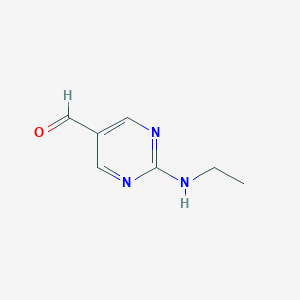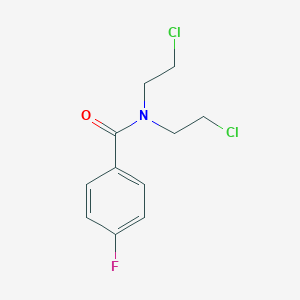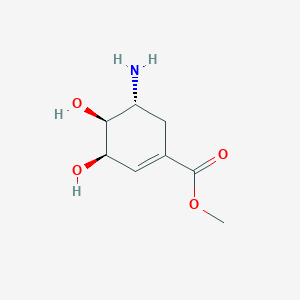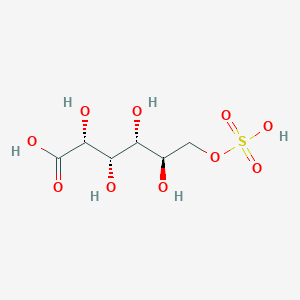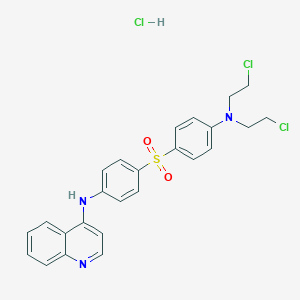
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)sulfonyl)phenyl)-4-quinolinamine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)sulfonyl)phenyl)-4-quinolinamine monohydrochloride, commonly known as BCQ, is a chemical compound that has been the subject of scientific research for several years. BCQ is a quinoline derivative that has been synthesized for its potential use as an anti-cancer agent.
Applications De Recherche Scientifique
BCQ has been extensively studied for its potential use as an anti-cancer agent. Several studies have shown that BCQ has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer. BCQ has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Mécanisme D'action
The exact mechanism of action of BCQ is not yet fully understood. However, it has been suggested that BCQ exerts its anti-cancer effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. BCQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Effets Biochimiques Et Physiologiques
BCQ has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, BCQ has been shown to inhibit the growth of bacteria and fungi. BCQ has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BCQ in lab experiments is its ability to selectively target cancer cells. BCQ has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using BCQ in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on BCQ. One area of research could focus on improving the solubility of BCQ in water, which would make it easier to administer in vivo. Another area of research could focus on identifying the exact mechanism of action of BCQ, which could provide insights into its anti-cancer effects. Additionally, future research could focus on developing new derivatives of BCQ with improved anti-cancer activity.
Méthodes De Synthèse
The synthesis of BCQ involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenol to produce 4-(4-aminophenyl)sulfonyl)chloride. This intermediate is then reacted with 4-quinolinamine to produce BCQ. The final product is obtained as a monohydrochloride salt.
Propriétés
Numéro CAS |
133041-59-5 |
|---|---|
Nom du produit |
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)sulfonyl)phenyl)-4-quinolinamine monohydrochloride |
Formule moléculaire |
C25H24Cl3N3O2S |
Poids moléculaire |
536.9 g/mol |
Nom IUPAC |
N-[4-[4-[bis(2-chloroethyl)amino]phenyl]sulfonylphenyl]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C25H23Cl2N3O2S.ClH/c26-14-17-30(18-15-27)20-7-11-22(12-8-20)33(31,32)21-9-5-19(6-10-21)29-25-13-16-28-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,28,29);1H |
Clé InChI |
ZULMXFNPUFUAMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Autres numéros CAS |
133041-59-5 |
Synonymes |
N-[4-[4-[bis(2-chloroethyl)amino]phenyl]sulfonylphenyl]quinolin-4-amin e hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



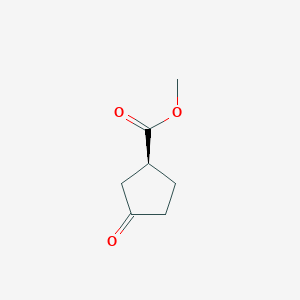
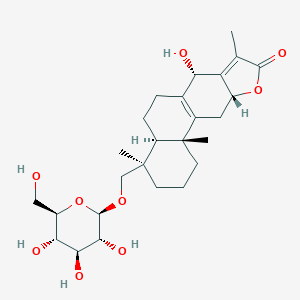
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)
